Cas no 2034346-09-1 (N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide)

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound featuring a benzothiophene core linked to a hydroxyethyl group and a trifluoromethyl-substituted benzamide moiety. This structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl group. The compound's benzothiophene scaffold contributes to its potential as an intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or inflammatory pathways. Its well-defined synthetic route allows for high purity and reproducibility, making it suitable for preclinical studies. The hydroxyl and amide functionalities offer sites for further derivatization, enabling structure-activity relationship (SAR) exploration.
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide structure
2034346-09-1 structure
Product name:N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
CAS No:2034346-09-1
MF:C18H14F3NO2S
MW:365.369473934174
CID:5349152

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
    • N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
    • Inchi: 1S/C18H14F3NO2S/c19-18(20,21)14-7-3-1-6-12(14)17(24)22-9-15(23)13-10-25-16-8-4-2-5-11(13)16/h1-8,10,15,23H,9H2,(H,22,24)
    • InChI Key: XRFYCWPVILXCCC-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC=CC1=2)C(CNC(C1C=CC=CC=1C(F)(F)F)=O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 474
  • Topological Polar Surface Area: 77.6
  • XLogP3: 3.9

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6521-4252-1mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
2034346-09-1
1mg
$54.0 2023-09-08
Life Chemicals
F6521-4252-30mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
2034346-09-1
30mg
$119.0 2023-09-08
Life Chemicals
F6521-4252-25mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
2034346-09-1
25mg
$109.0 2023-09-08
Life Chemicals
F6521-4252-20μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
2034346-09-1
20μmol
$79.0 2023-09-08
Life Chemicals
F6521-4252-20mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
2034346-09-1
20mg
$99.0 2023-09-08
Life Chemicals
F6521-4252-10mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
2034346-09-1
10mg
$79.0 2023-09-08
Life Chemicals
F6521-4252-40mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
2034346-09-1
40mg
$140.0 2023-09-08
Life Chemicals
F6521-4252-4mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
2034346-09-1
4mg
$66.0 2023-09-08
Life Chemicals
F6521-4252-2mg
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
2034346-09-1
2mg
$59.0 2023-09-08
Life Chemicals
F6521-4252-2μmol
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
2034346-09-1
2μmol
$57.0 2023-09-08

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide Related Literature

Additional information on N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

Introduction to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide (CAS No. 2034346-09-1)

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide, identified by its CAS number 2034346-09-1, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and development. The presence of both benzothiophene and trifluoromethyl substituents in its structure imparts unique chemical properties that make it a promising candidate for further investigation.

The benzothiophene moiety is a heterocyclic aromatic compound that is commonly found in various biologically active molecules. Its structural motif is integral to the pharmacophoric properties of many therapeutic agents, particularly those targeting neurological and cardiovascular diseases. The benzothiophene ring system contributes to the molecule's ability to interact with biological targets, making it a valuable scaffold for medicinal chemists. In contrast, the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design. These features collectively contribute to the compound's potential as a lead molecule in pharmaceutical research.

In recent years, there has been a growing interest in the development of novel compounds that incorporate both benzothiophene and trifluoromethyl functionalities. Such compounds have shown promise in various preclinical studies, demonstrating efficacy in models of inflammation, pain, and neurodegeneration. The hydroxyethyl side chain in N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide further enhances its solubility and bioavailability, making it a more viable candidate for therapeutic applications. This structural feature allows for better interaction with biological membranes, facilitating cellular uptake and distribution.

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the benzothiophene ring system typically begins with the condensation of 3-bromobenzothiophene with an appropriate alkene derivative, followed by functional group transformations to introduce the hydroxyethyl and trifluoromethyl groups. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, are often employed to ensure high yields and purity.

The pharmacological profile of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide has been extensively studied in vitro and in vivo. Initial investigations have revealed that this compound exhibits potent activity against several biological targets, including enzymes involved in inflammation and pain pathways. The presence of the hydroxyethyl group appears to modulate the compound's binding affinity and selectivity, leading to improved therapeutic efficacy. Preclinical studies have also demonstrated its potential as an anti-inflammatory agent, with promising results in animal models of acute and chronic inflammation.

The incorporation of the trifluoromethyl group into the molecular structure has been shown to enhance the metabolic stability of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide, reducing its susceptibility to degradation by metabolic enzymes. This property is particularly important for drugs that require prolonged half-lives to maintain therapeutic levels. Additionally, the trifluoromethyl group can influence the electronic properties of the molecule, affecting its interactions with biological targets. These characteristics make it an attractive candidate for further optimization as a lead compound.

In conclusion, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide(CAS No. 2034346-09-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, including the presence of both benzothiophene and trifluoromethyl strong>> functionalities, make it a promising candidate for further investigation in drug discovery and development. The hydroxyethyl side chain enhances solubility and bioavailability, while the trifluoromethyl group improves metabolic stability. Preclinical studies have shown promising results in anti-inflammatory applications, suggesting potential therapeutic benefits. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel pharmaceutical agents.

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